N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide, also known as BZML, is a synthetic compound that belongs to the class of benzimidazole derivatives. BZML has gained attention in recent years due to its potential applications in the field of scientific research.
Scientific Research Applications
Anticancer Agents
Benzimidazole derivatives, which include the compound , have been found to have potential anticancer properties . They can interact easily with the biopolymers of the living system, which makes them of wide interest for their diverse biological and clinical applications .
Antiviral Agents
Benzimidazole derivatives have also been found to have antiviral properties . For example, N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide, a benzimidazole derivative, emerged as a potent antiviral agent with an IC50 value of 0.7 μM .
Anti-HIV Agents
Benzimidazole derivatives have been found to have anti-HIV properties . They can inhibit the replication of the HIV virus, which makes them potential candidates for the development of new anti-HIV drugs .
Antimicrobial Agents
A series of N-(substitutedbenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine derivatives, which include the compound , were investigated for antimicrobial activity . Compound 45 appeared to be the most potent among the series .
Anti-Inflammatory Agents
N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide derivatives, which include the compound , were synthesized and evaluated for in vivo (rat paw oedema) for their anti-inflammatory activity .
Mechanism of Action
Target of Action
The primary target of N-[1-(1-butylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide is human glucokinase (GK) . Glucokinase is a key regulatory enzyme in the glucose metabolic pathway, playing a crucial role in maintaining glucose homeostasis.
Mode of Action
N-[1-(1-butylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide acts as an allosteric activator of human glucokinase . It binds to the allosteric site of the glucokinase protein, leading to a conformational change that enhances the enzyme’s catalytic activity . This increased activity results in a more efficient conversion of glucose to glucose-6-phosphate, a critical step in the glycolysis pathway.
Biochemical Pathways
The activation of glucokinase by N-[1-(1-butylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide affects the glycolysis pathway . By increasing the conversion of glucose to glucose-6-phosphate, it accelerates the rate of glycolysis, leading to increased glucose utilization and decreased blood glucose levels. This makes it a potential therapeutic agent for the treatment of type-2 diabetes .
Pharmacokinetics
The compound’s molecular weight of351.44 suggests that it may have suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for oral administration
Result of Action
The activation of glucokinase by N-[1-(1-butylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide leads to a decrease in blood glucose levels . This is due to the increased conversion of glucose to glucose-6-phosphate, which is then further metabolized in the glycolysis pathway. This can help to alleviate the hyperglycemia seen in type-2 diabetes .
properties
IUPAC Name |
N-[1-(1-butylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-4-5-14-24-18-12-8-7-11-17(18)23-20(24)15(2)22-21(25)16-10-6-9-13-19(16)26-3/h6-13,15H,4-5,14H2,1-3H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERROHJDMYVLOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-butylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.